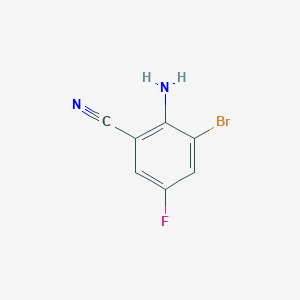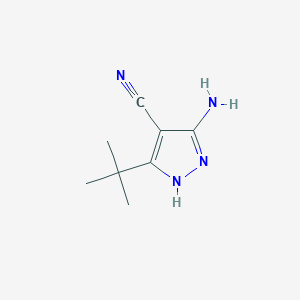![molecular formula C10H14ClN3O B3034218 2-[(4-Chloro-2-methylphenyl)amino]propanohydrazide CAS No. 1452577-70-6](/img/structure/B3034218.png)
2-[(4-Chloro-2-methylphenyl)amino]propanohydrazide
Vue d'ensemble
Description
2-[(4-Chloro-2-methylphenyl)amino]propanohydrazide is a chemical compound with the molecular formula C10H14ClN3O. It is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chloro-substituted aromatic ring and a hydrazide functional group, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chloro-2-methylphenyl)amino]propanohydrazide typically involves the reaction of 4-chloro-2-methylaniline with propanohydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of production method depends on factors such as the desired production scale, cost considerations, and environmental impact. Industrial production methods are designed to ensure consistent quality and high efficiency while minimizing waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-Chloro-2-methylphenyl)amino]propanohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of oxygen or the addition of hydrogen.
Substitution: The chloro group in the aromatic ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction type and conditions. For example, oxidation reactions may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
2-[(4-Chloro-2-methylphenyl)amino]propanohydrazide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is employed in biological studies to investigate its effects on cellular processes and its potential as a bioactive compound.
Medicine: Research into the compound’s pharmacological properties explores its potential as a therapeutic agent for various diseases.
Industry: The compound is utilized in the development of new materials and as an intermediate in the production of other chemicals.
Mécanisme D'action
The mechanism of action of 2-[(4-Chloro-2-methylphenyl)amino]propanohydrazide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-2-methylaniline
- 2-[(4-Chloro-2-methylphenyl)amino]propanehydrazide
- 2-[(4-Chloro-2-methylphenyl)amino]propionohydrazide
Uniqueness
2-[(4-Chloro-2-methylphenyl)amino]propanohydrazide is unique due to its specific chemical structure, which imparts distinct reactivity and properties
Propriétés
IUPAC Name |
2-(4-chloro-2-methylanilino)propanehydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c1-6-5-8(11)3-4-9(6)13-7(2)10(15)14-12/h3-5,7,13H,12H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBYODLDRQPDOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(C)C(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B3034139.png)
![4-Amino-2-[(6-chloro-3-nitro-2-pyridinyl)amino]-4-oxobutanoic acid](/img/structure/B3034140.png)
![[3,4,5-triacetyloxy-6-(2-azidoethoxy)oxan-2-yl]methyl Acetate](/img/structure/B3034141.png)

![1-(benzo[c][1,2,5]thiadiazol-5-yl)-1H-pyrrole-2,5-dione](/img/structure/B3034144.png)




![(3E)-3-[(dimethylamino)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B3034154.png)


![Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3034158.png)
